molecular formula C9H6ClN3O2 B14852040 5-Chloro-2-(3-nitrophenyl)-1H-imidazole

5-Chloro-2-(3-nitrophenyl)-1H-imidazole

Cat. No.: B14852040
M. Wt: 223.61 g/mol
InChI Key: MNGNWWPQZLYKSH-UHFFFAOYSA-N
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Description

5-Chloro-2-(3-nitrophenyl)-1H-imidazole is a heterocyclic organic compound that features both a chloro and a nitro group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(3-nitrophenyl)-1H-imidazole typically involves the reaction of 3-nitrobenzyl chloride with 5-chloro-1H-imidazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(3-nitrophenyl)-1H-imidazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

    Oxidation: The imidazole ring can be oxidized under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate in DMF.

    Reduction: Hydrogen gas with palladium on carbon.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

    Nucleophilic Substitution: Various substituted imidazoles.

    Reduction: 5-Chloro-2-(3-aminophenyl)-1H-imidazole.

    Oxidation: Oxidized imidazole derivatives.

Scientific Research Applications

5-Chloro-2-(3-nitrophenyl)-1H-imidazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.

    Materials Science: The compound can be used in the development of novel materials with specific electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(3-nitrophenyl)-1H-imidazole depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The presence of the nitro group allows for potential redox cycling, which can generate reactive oxygen species and induce cellular damage in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-(3-aminophenyl)-1H-imidazole: Similar structure but with an amino group instead of a nitro group.

    5-Chloro-2-phenyl-1H-imidazole: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-(3-Nitrophenyl)-1H-imidazole:

Uniqueness

5-Chloro-2-(3-nitrophenyl)-1H-imidazole is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C9H6ClN3O2

Molecular Weight

223.61 g/mol

IUPAC Name

5-chloro-2-(3-nitrophenyl)-1H-imidazole

InChI

InChI=1S/C9H6ClN3O2/c10-8-5-11-9(12-8)6-2-1-3-7(4-6)13(14)15/h1-5H,(H,11,12)

InChI Key

MNGNWWPQZLYKSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=C(N2)Cl

Origin of Product

United States

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